molecular formula C8H13BrO B12627780 (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one CAS No. 921770-62-9

(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one

Cat. No.: B12627780
CAS No.: 921770-62-9
M. Wt: 205.09 g/mol
InChI Key: LUVVJRSICOPRSN-POYBYMJQSA-N
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Description

(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one is a chiral compound with a bromine atom and an ethyl group attached to a cyclohexanone ring The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one typically involves the bromination of 3-ethylcyclohexanone. One common method is the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 2-hydroxy-3-ethylcyclohexan-1-one or 2-alkoxy-3-ethylcyclohexan-1-one.

    Reduction: Formation of 2-bromo-3-ethylcyclohexanol.

    Oxidation: Formation of 2-bromo-3-ethylcyclohexanone derivatives with additional functional groups.

Scientific Research Applications

(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Bromo-3-ethylcyclohexan-1-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Bromo-3-methylcyclohexan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

    (2R,3S)-2-Bromo-3-ethylcyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

(2R,3S)-2-Bromo-3-ethylcyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethyl group

Properties

CAS No.

921770-62-9

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

(2R,3S)-2-bromo-3-ethylcyclohexan-1-one

InChI

InChI=1S/C8H13BrO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1

InChI Key

LUVVJRSICOPRSN-POYBYMJQSA-N

Isomeric SMILES

CC[C@H]1CCCC(=O)[C@@H]1Br

Canonical SMILES

CCC1CCCC(=O)C1Br

Origin of Product

United States

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